molecular formula C9H10BrN3S B1528611 2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole CAS No. 1247646-78-1

2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No. B1528611
CAS RN: 1247646-78-1
M. Wt: 272.17 g/mol
InChI Key: LSSCXGZTACARAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole” is a heterocyclic compound. It has a molecular formula of C9H10BrN3S and an average mass of 272.165 Da .


Synthesis Analysis

The synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles can be achieved under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones . The reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with an appropriately substituted α-bromo-1,2-(p-substituted)diaryl-1-ethanones has also been reported .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole” includes a bromine atom, a cyclopentyl group, and an imidazo[2,1-b][1,3,4]thiadiazole ring . The low electron density region of the ligand interacts with the high electron density region in the active site .


Chemical Reactions Analysis

The reactivity of the imidazo[2,1-b][1,3,4]thiadiazole ring towards reaction with different electrophilic reagents has been studied . The reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation has been reported .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C9H10BrN3S and an average mass of 272.165 Da . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

Target of Action

It is known that imidazo[2,1-b][1,3,4]thiadiazoles, a class of compounds to which 2-bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole belongs, have been associated with a wide variety of biological properties .

Mode of Action

Some imidazo[2,1-b][1,3,4]thiadiazoles have been found to exhibit significant antibacterial and antitubercular activities . This suggests that 2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole may interact with its targets in a way that inhibits bacterial growth or the progression of tuberculosis.

Biochemical Pathways

Given the reported antibacterial and antitubercular activities of some imidazo[2,1-b][1,3,4]thiadiazoles , it is plausible that this compound may interfere with essential biochemical pathways in bacteria or Mycobacterium tuberculosis, leading to their inhibition or death.

Result of Action

Given the reported antibacterial and antitubercular activities of some imidazo[2,1-b][1,3,4]thiadiazoles , it is likely that this compound leads to the inhibition or death of bacteria or Mycobacterium tuberculosis at the molecular and cellular levels.

Future Directions

The future directions for “2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole” could involve further exploration of its potential antimicrobial activity, as similar compounds have shown significant antibacterial and antitubercular activities . Additionally, the development of new synthesis methods, such as microwave-assisted synthesis, could be explored further .

properties

IUPAC Name

2-bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3S/c10-8-12-13-5-7(11-9(13)14-8)6-3-1-2-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSCXGZTACARAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN3C(=N2)SC(=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 2
2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 3
2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.